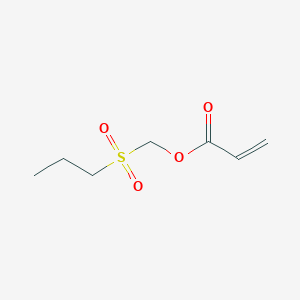
(Propane-1-sulfonyl)methyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Propane-1-sulfonyl)methyl prop-2-enoate is an organic compound with the molecular formula C7H12O4S. It is a sulfonyl ester, which means it contains a sulfonyl group (SO2) attached to an ester group (COOR). This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-1-sulfonyl)methyl prop-2-enoate typically involves the reaction of propane-1-sulfonyl chloride with methyl prop-2-enoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Propane-1-sulfonyl chloride+Methyl prop-2-enoate→(Propane-1-sulfonyl)methyl prop-2-enoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(Propane-1-sulfonyl)methyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The sulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Sulfonamide or sulfonyl thiol derivatives.
Scientific Research Applications
(Propane-1-sulfonyl)methyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Propane-1-sulfonyl)methyl prop-2-enoate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or other macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
(Propane-1-sulfonyl)methyl propanoate: Similar structure but with a saturated ester group.
(Propane-1-sulfonyl)methyl but-2-enoate: Similar structure but with a longer carbon chain.
Uniqueness
(Propane-1-sulfonyl)methyl prop-2-enoate is unique due to its combination of a sulfonyl group and an unsaturated ester group
Properties
CAS No. |
62839-39-8 |
|---|---|
Molecular Formula |
C7H12O4S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
propylsulfonylmethyl prop-2-enoate |
InChI |
InChI=1S/C7H12O4S/c1-3-5-12(9,10)6-11-7(8)4-2/h4H,2-3,5-6H2,1H3 |
InChI Key |
YRFGIWRXWMSOLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)COC(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



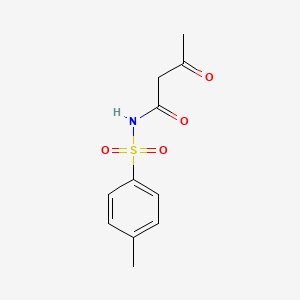
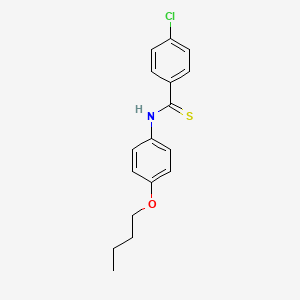

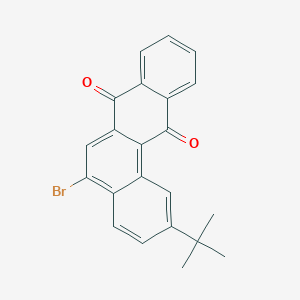
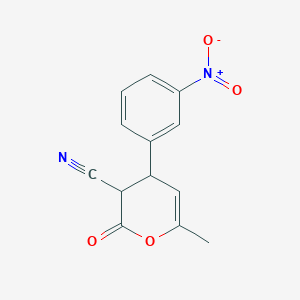
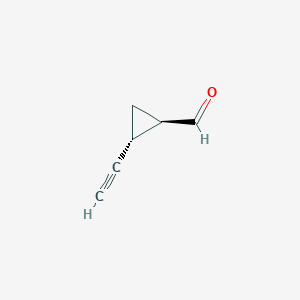
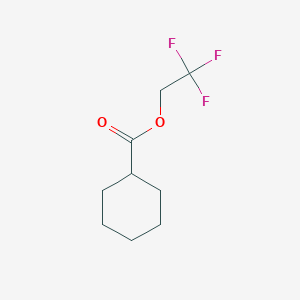

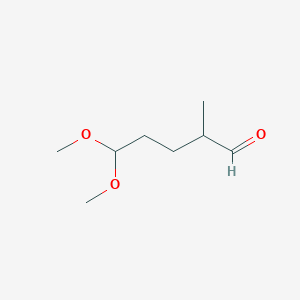
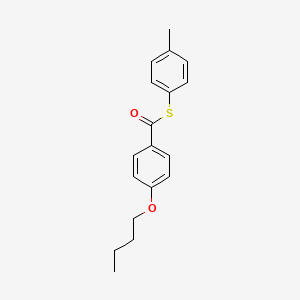
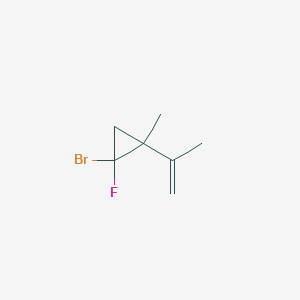

![N-(4-Chlorophenyl)-4-[(E)-(2,4-dioxopentan-3-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14521309.png)
